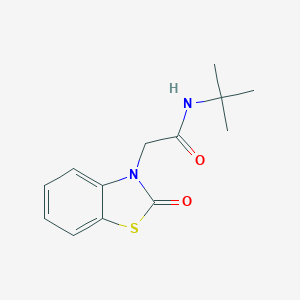
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as MPT, is a chemical compound that has been widely studied for its potential applications in scientific research. MPT is a triazolone derivative that exhibits potent pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one may also act by modulating the activity of ion channels in the nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have several biochemical and physiological effects. Studies have shown that 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models. Additionally, 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to reduce the levels of oxidative stress markers and increase the activity of antioxidant enzymes. 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to have anticonvulsant effects and may have potential applications in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in laboratory experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for research on 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One area of research could focus on the development of new synthesis methods for 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one that are more efficient and cost-effective. Additionally, further studies could investigate the potential applications of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Finally, studies could investigate the potential use of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one as a lead compound for the development of new anti-inflammatory and analgesic drugs.
Conclusion:
In conclusion, 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. Its anti-inflammatory, analgesic, and antipyretic effects make it a potential candidate for the treatment of pain and inflammation. While there are still limitations to the use of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in laboratory experiments, further research could lead to the development of new drugs and treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to form 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. This synthesis method has been reported in several studies and has been shown to produce high yields of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
Aplicaciones Científicas De Investigación
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
Propiedades
Nombre del producto |
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-8-3-5-9(6-4-8)13-7-11-12(2)10(13)14/h3-7H,1-2H3 |
Clave InChI |
XRBXPIMJKHVDAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NN(C2=O)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NN(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)




![2-[(E)-4-Hydroxybenzylidene]-6,7-dimethoxytetralin-1-one](/img/structure/B259395.png)
![6-Chloro-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B259396.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B259399.png)

![tert-butyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B259404.png)